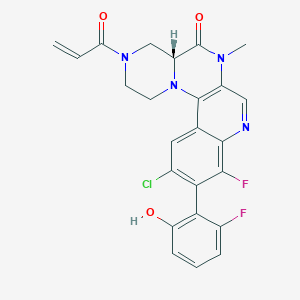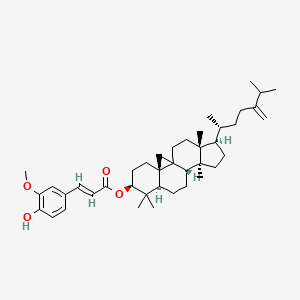
24-Methylenecycloartanyl ferulate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24-Methylenecycloartanyl ferulate is a compound belonging to the γ-oryzanol family, which is a mixture of ferulic acid esters of triterpene alcohols and plant sterols. This compound has been identified in various cereals, including rice and barley . It is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 24-methylenecycloartanyl ferulate typically involves the esterification of 24-methylenecycloartanol with ferulic acid. This reaction can be catalyzed by acidic or enzymatic catalysts under controlled conditions. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly used for the isolation and purification of the compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as rice bran oil or barley. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 24-Methylenecycloartanyl ferulate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo substitution reactions where the ferulate moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
24-Methylenecycloartanyl ferulate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and other organic reactions.
Biology: It has been studied for its role in enhancing parvin-beta expression in human breast cancer cells.
Medicine: Its potential as an ATP-competitive Akt1 inhibitor makes it a candidate for cancer therapy.
Industry: It is used in the formulation of nutraceuticals and functional foods due to its health benefits.
Mécanisme D'action
The mechanism of action of 24-methylenecycloartanyl ferulate involves its interaction with molecular targets such as peroxisome proliferator-activated receptor-gamma (PPAR-γ). It promotes parvin-beta expression through this interaction, which is significant in the context of cancer cell biology . Additionally, it inhibits the Akt/mTOR signaling pathway, which is crucial for its anticancer effects .
Comparaison Avec Des Composés Similaires
- Cycloartenyl ferulate
- Campesteryl ferulate
- Sitosteryl ferulate
Comparison: 24-Methylenecycloartanyl ferulate is unique due to its specific molecular structure, which imparts distinct biological activities. Compared to cycloartenyl ferulate, it has a methylene group at the 24th position, which enhances its interaction with certain molecular targets . Campesteryl ferulate and sitosteryl ferulate, on the other hand, are plant sterol esters and have different steric configurations, leading to varied biological effects .
Propriétés
Formule moléculaire |
C41H60O4 |
|---|---|
Poids moléculaire |
616.9 g/mol |
Nom IUPAC |
[(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C41H60O4/c1-26(2)27(3)10-11-28(4)30-18-20-39(8)34-16-15-33-37(5,6)35(19-21-40(33)25-41(34,40)23-22-38(30,39)7)45-36(43)17-13-29-12-14-31(42)32(24-29)44-9/h12-14,17,24,26,28,30,33-35,42H,3,10-11,15-16,18-23,25H2,1-2,4-9H3/b17-13+/t28-,30-,33+,34+,35+,38-,39+,40-,41?/m1/s1 |
Clé InChI |
JBSUVXVGZSMGDJ-CVXPGAKHSA-N |
SMILES isomérique |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C |
SMILES canonique |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine](/img/structure/B10830216.png)
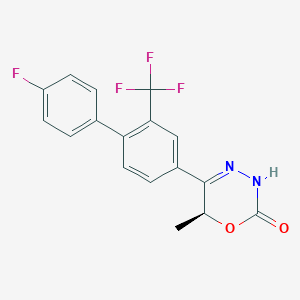
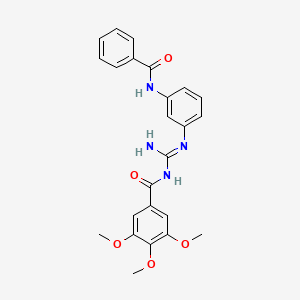
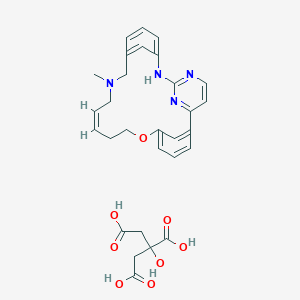
![4,9-Bis{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-2,7-Bis[3-(Morpholin-4-Yl)propyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2h,7h)-Tetrone](/img/structure/B10830269.png)
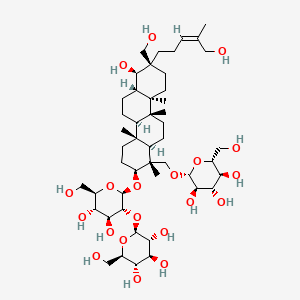
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane](/img/structure/B10830273.png)
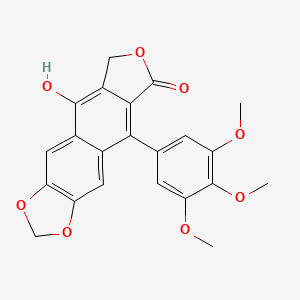
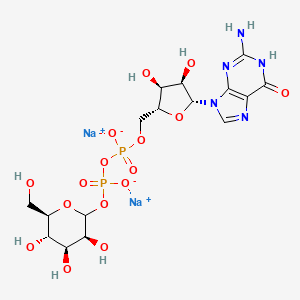

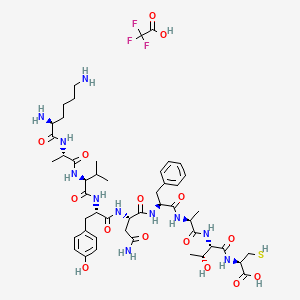
![2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B10830295.png)
![(4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B10830301.png)
